![molecular formula C11H10BrNO B3173693 4-bromo-3-acetyl-1-methyl-1H-indole CAS No. 949035-05-6](/img/structure/B3173693.png)
4-bromo-3-acetyl-1-methyl-1H-indole
Overview
Description
4-bromo-3-acetyl-1-methyl-1H-indole is a chemical compound that is a derivative of indole . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-bromo-3-methyl-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their prevalence in natural products and drugs . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields .Molecular Structure Analysis
The molecular structure of 4-bromo-3-acetyl-1-methyl-1H-indole is represented by the linear formula C9H8BrN . The InChI code for this compound is 1S/C9H8BrN/c1-6-5-11-8-4-2-3-7 (10)9 (6)8/h2-5,11H,1H3 .Chemical Reactions Analysis
Indole derivatives, including 4-bromo-3-acetyl-1-methyl-1H-indole, play a significant role in cell biology and have various biologically vital properties . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene is one example of a chemical reaction involving this compound .Physical And Chemical Properties Analysis
The physical form of 4-bromo-3-acetyl-1-methyl-1H-indole is a white to yellow to brown liquid or solid . It has a molecular weight of 210.07 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Brominated Indole Alkaloids in Marine Organisms
Research has shown that brominated indole alkaloids, including derivatives similar to 4-bromo-3-acetyl-1-methyl-1H-indole, are found in marine sponges. These compounds exhibit inhibitory effects against bacterial growth, particularly Staphylococcus epidermidis, suggesting potential applications in antibacterial therapies (Segraves & Crews, 2005).
Fluorescent Probes and Photophysical Studies
Indole derivatives synthesized from brominated dehydroamino acids have shown high fluorescence quantum yields and solvent sensitivity in their fluorescence emission. This indicates potential applications as fluorescent probes in various scientific studies (Pereira et al., 2010).
Photochemical Reactions in Chemical Synthesis
Studies have explored the photochemical coupling of brominated indoles with other compounds, leading to the synthesis of novel photoadducts. This has implications in the field of synthetic chemistry, especially in the creation of new molecules (Celewicz, 1989).
Synthesis of Marine Indole Alkaloids
Research into the synthesis of Nb-Methyl-4,5,6-tribromo-3-indoleacetamide, which is part of the indole moiety in marine alkaloids like chartelline A, has been conducted. This opens up possibilities for synthesizing bioactive marine alkaloids that could have pharmaceutical applications (Hino et al., 1990).
Novel Structural Forms and Molecular Transformations
The reaction of brominated indoles with primary amines to produce rearranged amides, and their further transformation into various compounds, shows the versatility of these molecules in synthetic organic chemistry (Sanchez & Parcell, 1990).
Safety and Hazards
4-bromo-3-acetyl-1-methyl-1H-indole can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water if it comes into contact with the skin .
Future Directions
The future directions for research on 4-bromo-3-acetyl-1-methyl-1H-indole and other indole derivatives could involve further investigation of their synthesis methods and exploration of their biological activities . Given their wide range of biological activities, these compounds have the potential to be developed into new drugs for the treatment of various diseases .
properties
IUPAC Name |
1-(4-bromo-1-methylindol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)8-6-13(2)10-5-3-4-9(12)11(8)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVBDLLWGHVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-acetyl-1-methyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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